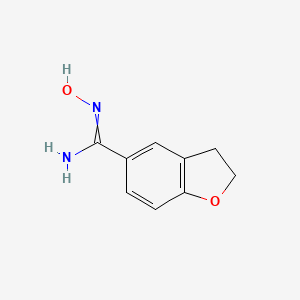
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a versatile chemical compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . This compound is part of the aromatic heterocycles family and is primarily used for research purposes . Its unique structure and properties make it an ideal candidate for various scientific applications, including drug synthesis, catalysis, and material science advancements.
Wirkmechanismus
Target of Action
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells .
Mode of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide may interact with its targets by inhibiting cell growth.
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The compound’s molecular weight (17819) suggests that it may have good bioavailability .
Result of Action
The result of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide’s action is likely to be the inhibition of cell growth . This is based on the observed effects of some substituted benzofurans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide typically involves the reaction of 2,3-dihydrobenzofuran-5-carboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative.
Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, solvent, and catalyst to enhance yield and purity.
Types of Reactions:
Oxidation: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in material science for the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran-5-carboxaldehyde: This compound shares a similar core structure but lacks the hydroxyl and carboximidamide functional groups.
2-Benzofurancarboxaldehyde: Another related compound with a benzofuran core but different functional groups.
Uniqueness: N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
306936-07-2 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11) |
InChI-Schlüssel |
KGLRLCNFJVSMCI-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N |
Isomerische SMILES |
C1COC2=C1C=C(C=C2)/C(=N\O)/N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















